molecular formula C17H16N4O2S2 B2417803 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 893989-27-0

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2417803
CAS No.: 893989-27-0
M. Wt: 372.46
InChI Key: RYZOAASPOHMOIP-UHFFFAOYSA-N
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Description

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring, a thiazole ring, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The thiazole ring is then synthesized and attached to the pyridazine ring via a thioether linkage. The final step involves the acylation of the thiazole ring with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
  • 2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
  • 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylthiazol-2-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridazine and thiazole rings, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-11-9-25-17(18-11)19-15(22)10-24-16-7-6-14(20-21-16)12-4-3-5-13(8-12)23-2/h3-9H,10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZOAASPOHMOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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